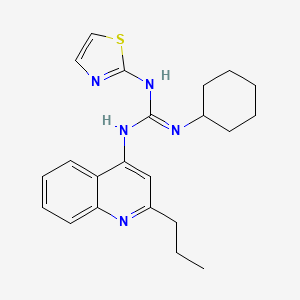![molecular formula C30H34BrP B12894884 [2-(2-bromophenyl)-3-phenylphenyl]-dicyclohexylphosphane](/img/structure/B12894884.png)
[2-(2-bromophenyl)-3-phenylphenyl]-dicyclohexylphosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2-bromophenyl)-3-phenylphenyl]-dicyclohexylphosphane is a complex organophosphorus compound It features a brominated phenyl group and a phenyl-substituted phenyl group attached to a dicyclohexylphosphane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-bromophenyl)-3-phenylphenyl]-dicyclohexylphosphane typically involves the following steps:
Coupling Reaction: The brominated phenyl compound is then subjected to a coupling reaction with a phenyl-substituted phenyl compound.
Phosphane Introduction: The final step involves the introduction of the dicyclohexylphosphane group. This can be done through a nucleophilic substitution reaction where the brominated intermediate reacts with dicyclohexylphosphane under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphorus center, forming phosphine oxides.
Reduction: Reduction reactions can target the brominated phenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the phenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as sodium amide or thiourea can facilitate substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phenyl-substituted derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Organic Synthesis: It can be used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine
Drug Development:
Biological Probes: Can be used in the development of probes for studying biological processes.
Industry
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
Agriculture: Possible applications in the synthesis of agrochemicals.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling, hydrogenation, and oxidation. The molecular targets and pathways involved depend on the specific application and the nature of the metal center.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used ligand in catalysis with similar phosphorus coordination properties.
Dicyclohexylphosphane: Shares the dicyclohexylphosphane moiety but lacks the brominated and phenyl-substituted phenyl groups.
Uniqueness
Structural Complexity: The presence of both a brominated phenyl group and a phenyl-substituted phenyl group makes it more versatile in forming various complexes.
Reactivity: The bromine atom provides an additional site for functionalization, enhancing its utility in organic synthesis.
This detailed overview provides a comprehensive understanding of [2-(2-bromophenyl)-3-phenylphenyl]-dicyclohexylphosphane, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C30H34BrP |
|---|---|
Peso molecular |
505.5 g/mol |
Nombre IUPAC |
[2-(2-bromophenyl)-3-phenylphenyl]-dicyclohexylphosphane |
InChI |
InChI=1S/C30H34BrP/c31-28-21-11-10-19-27(28)30-26(23-13-4-1-5-14-23)20-12-22-29(30)32(24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1,4-5,10-14,19-22,24-25H,2-3,6-9,15-18H2 |
Clave InChI |
WQGIUGFAFWIFQY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC(=C3C4=CC=CC=C4Br)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-O-[tert-Butyl(dimethyl)silyl]-3'-deoxyadenosine](/img/structure/B12894803.png)

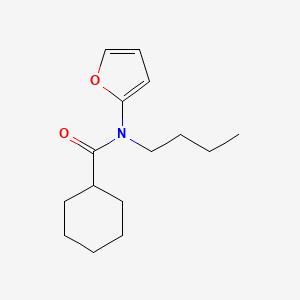
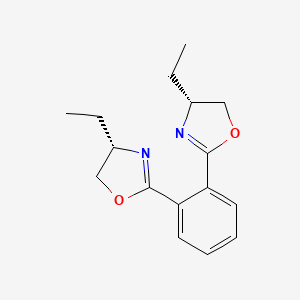
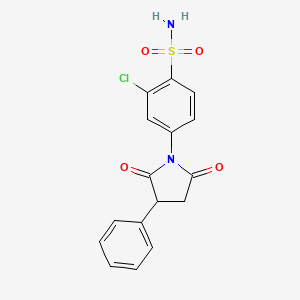
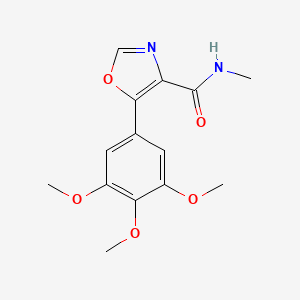

![N-Benzoyl-2'-O-[tert-butyl(dimethyl)silyl]guanosine](/img/structure/B12894850.png)
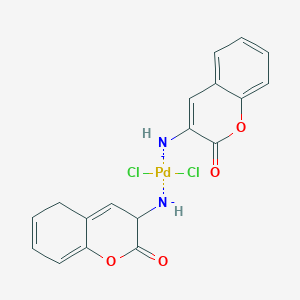
![Decahydrocyclopenta[B]pyrrolizine](/img/structure/B12894856.png)
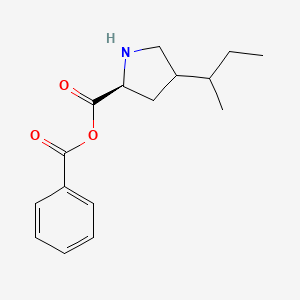
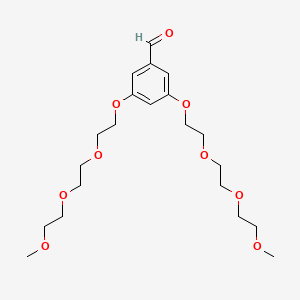
![4-(1,3-Dimethylcyclohepta[c]pyrrol-6-yl)morpholine](/img/structure/B12894887.png)
